4-Hydroxy-5-methoxy-2-nitrobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

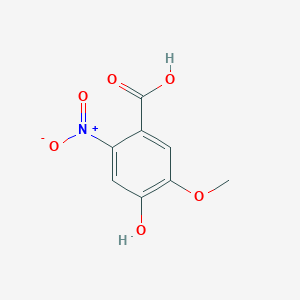

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-7-2-4(8(11)12)5(9(13)14)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPBNVDGGBJECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453468 | |

| Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140647-01-4 | |

| Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid from Vanillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid, a valuable intermediate in the pharmaceutical industry, from the readily available starting material, vanillic acid. The synthesis primarily involves the direct nitration of vanillic acid.

Core Synthesis Pathway: Electrophilic Nitration

The principal method for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1] This reaction introduces a nitro group (-NO₂) onto the aromatic ring of the vanillic acid molecule.

The established protocol for this synthesis involves dissolving vanillic acid in acetic acid, followed by the slow, dropwise addition of nitric acid.[2] The reaction mixture is stirred at room temperature and then quenched by pouring it into ice water, which causes the product to precipitate. The precipitate is then collected by filtration, washed with water, and dried.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from vanillic acid, based on a literature procedure.[2]

| Parameter | Value |

| Starting Material | Vanillic Acid |

| Mass of Vanillic Acid | 20 g |

| Molar Amount of Vanillic Acid | 119 mmol |

| Solvent | Acetic Acid |

| Volume of Acetic Acid | 200 mL |

| Nitrating Agent | 60% Nitric Acid |

| Volume of 60% Nitric Acid | 9.7 mL |

| Molar Amount of Nitric Acid | 126.4 mmol |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes |

| Product | This compound |

| Yield (Mass) | 11.28 g |

| Yield (Percentage) | 44% |

| Melting Point | 216-219 °C |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from vanillic acid.[2]

Materials:

-

Vanillic acid (20 g, 119 mmol)

-

Acetic acid (200 mL)

-

60% Nitric acid (9.7 mL, 126.4 mmol)

-

Ice water

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 20 g (119 mmol) of vanillic acid in 200 mL of acetic acid in a suitable reaction vessel.

-

Slowly add 9.7 mL (126.4 mmol) of 60% nitric acid to the solution dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by pouring the mixture into a beaker of ice water. A precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the product under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder.[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from vanillic acid.

Caption: Synthesis workflow from vanillic acid.

References

physical and chemical properties of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid (CAS No: 31839-20-0). This document collates available data on its characteristics, synthesis, and role as a key intermediate in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates hydroxyl, methoxy, and nitro functional groups, making it a versatile building block in organic synthesis. The compound is typically described as a yellow crystalline solid.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| CAS Number | 31839-20-0 | [1] |

| Molecular Formula | C₈H₇NO₆ | [1] |

| Molecular Weight | 213.14 g/mol | |

| Melting Point | 181 °C (with decomposition) | |

| Boiling Point | 456.1 ± 45.0 °C (Predicted) | |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.34 ± 0.25 (Predicted) | |

| Solubility | Low solubility in water; soluble in organic solvents.[1] | [1] |

Spectral Data

-

¹H NMR Spectroscopy: Would confirm the positions of aromatic protons and protons of the methoxy, hydroxyl, and carboxylic acid groups.

-

¹³C NMR Spectroscopy: Would identify the number and chemical environment of all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro), and C-O (methoxy) functional groups.

-

Mass Spectrometry (MS): Would determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Researchers synthesizing this compound will need to perform these analyses to confirm its identity and purity.

Experimental Protocols

Synthesis Protocol: Selective Demethylation

A primary route for synthesizing this compound involves the selective demethylation of a 4,5-dimethoxy-2-nitrobenzoic acid precursor. The following is a general protocol adapted from patent literature.

Reaction: 4,5-dimethoxy-2-nitrobenzoic acid → this compound

Materials:

-

4,5-dimethoxy-2-nitrobenzoic acid

-

A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)

-

Water

-

An extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)

-

A strong acid for acidification (e.g., Hydrochloric Acid)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the 4,5-dimethoxy-2-nitrobenzoic acid compound in an aqueous solution of the base.

-

Heating: Heat the mixture, for example, to a temperature between 95-105°C, and maintain with stirring for several hours (e.g., 6 hours) to effect the demethylation. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Add an organic extraction solvent (such as ethyl acetate) to the reaction mixture.

-

Acidification: Carefully add a strong acid (e.g., HCl) to the aqueous phase until the pH is acidic (preferably pH 2 or lower) to protonate the carboxylic acid and the newly formed hydroxyl group.

-

Isolation: Separate the organic layer containing the product. The aqueous layer may be extracted again with the organic solvent to maximize yield.

-

Purification: Combine the organic extracts and concentrate them under reduced pressure to yield the crude this compound. The product can be further purified by standard techniques such as recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Analytical Methodology (General Approach)

A specific, validated HPLC method for this compound is not available in the cited literature. However, a general reverse-phase HPLC (RP-HPLC) method, commonly used for analyzing substituted benzoic acids, can be adapted and validated.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Suggested Mobile Phase:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid) to suppress ionization of the carboxylic acid.

-

Solvent B: Acetonitrile or Methanol.

Method:

-

A gradient elution, for example starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time, would likely be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm).

-

Sample Preparation: Dissolve a known mass of the compound in a suitable solvent, such as a mixture of the mobile phase components.

Validation Parameters: The adapted method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Biological Activity and Applications

There is currently no available literature describing the direct biological activity or signaling pathway engagement of this compound itself. Its significance lies in its role as a crucial pharmaceutical intermediate.

Role in Drug Synthesis

This compound is a key building block in the synthesis of more complex molecules designed to modulate specific biological targets.

-

PDE10A Inhibitors: It is used as an intermediate in the preparation of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A (PDE10A). These inhibitors are under investigation for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.

-

Anticancer Agents: It has been identified as an intermediate in the synthesis of the anticancer drug Gefitinib and the targeted drug AZD3759.

Caption: Role as a key intermediate in the synthesis of bioactive compounds.

Other Applications

Some sources suggest its potential use as an antioxidant in food and cosmetics, likely due to its phenolic nature which allows for the scavenging of reactive oxygen species. However, detailed studies on its efficacy and safety for these applications are not widely documented.

Safety Information

There is limited safety information available for this compound. As with any laboratory chemical, it should be handled with caution. It may be an irritant to the eyes, skin, and respiratory system.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid, a valuable chemical intermediate in pharmaceutical research and development. Due to the limited availability of detailed public data for this specific compound, this guide also includes information on closely related isomers and derivatives to provide a broader context for its synthesis, characterization, and potential applications.

Chemical Identifiers and Properties

| Identifier | This compound | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate[1] | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid[2] | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid[3] |

| CAS Number | 140647-01-4[4] | 215659-03-3 | 15785-54-3 | 60547-92-4 |

| PubChem CID | Not Available | 53396387 | 15527939 | 10859633 |

| Molecular Formula | C₈H₇NO₆ | C₉H₉NO₆ | C₈H₇NO₆ | C₁₅H₁₃NO₆ |

| Molecular Weight | 213.14 g/mol | 227.17 g/mol | 213.14 g/mol | 303.27 g/mol |

| InChI | Not Available | InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | InChI=1S/C15H13NO6/c1-21-13-7-11(15(17)18)12(16(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

| InChIKey | Not Available | ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | AEDVAGWYAKIOIM-UHFFFAOYSA-N | VTHHRADLOLKTLD-UHFFFAOYSA-N |

| SMILES | Not Available | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)OC)O | COC1=CC(=CC(=C1O)--INVALID-LINK--[O-])C(=O)O | COC1=C(C=C(C(=C1)C(=O)O)--INVALID-LINK--[O-])OCC2=CC=CC=C2 |

Synthesis and Experimental Protocols

A patented process for a similar compound involves the reaction of a 4,5-dimethoxy-2-nitrobenzoic acid compound with a base, followed by acidification.[5]

Hypothetical Synthetic Pathway:

References

- 1. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 140647-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-hydroxy-5-methoxy-2-nitrobenzoic acid represent a class of organic molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of the amide and ester derivatives of this core structure. The document summarizes key quantitative data on their anticancer and antimicrobial properties, details relevant experimental protocols for their synthesis and evaluation, and explores the signaling pathways implicated in their activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile scaffold for the synthesis of various biologically active compounds. The presence of hydroxyl, methoxy, and nitro functional groups on the benzoic acid core provides multiple sites for chemical modification, leading to the generation of diverse libraries of derivatives, primarily amides and esters. These derivatives have garnered interest in the scientific community for their potential therapeutic applications, including anticancer and antimicrobial activities. Furthermore, the parent molecule is a key intermediate in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A), highlighting its importance in the development of treatments for neurological and psychiatric disorders. This guide will delve into the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of amide and ester derivatives of this compound typically proceeds through standard organic chemistry reactions.

Synthesis of Amide Derivatives

The general approach to synthesizing amide derivatives involves the activation of the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzamides

-

Acid Chloride Formation: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature for a specified time (typically 1-3 hours) until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-hydroxy-5-methoxy-2-nitrobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile). To this solution, the desired primary or secondary amine (1.1-1.5 equivalents) and a base (e.g., triethylamine (B128534) or pyridine, 2-3 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature for several hours (typically 2-12 hours) until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed successively with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization to afford the pure 4-hydroxy-5-methoxy-2-nitrobenzamide derivative.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common approach.

Experimental Protocol: General Synthesis of this compound Esters (Fischer-Speier Esterification)

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours (typically 4-24 hours). The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography on silica gel or recrystallization to yield the pure this compound ester.

Biological Activities and Quantitative Data

Anticancer Activity

The anticancer potential of nitrobenzoic acid derivatives is an active area of research. Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: In Vitro Anticancer Activity of Representative Nitrobenzoic Acid Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hypothetical Amide 1 | Amide | MCF-7 (Breast) | - | - |

| Hypothetical Amide 2 | Amide | A549 (Lung) | - | - |

| Hypothetical Ester 1 | Ester | HCT116 (Colon) | - | - |

| Hypothetical Ester 2 | Ester | HeLa (Cervical) | - | - |

Note: This table is intended as a template. Specific IC₅₀ values for this compound derivatives need to be determined experimentally.

Antimicrobial Activity

Nitroaromatic compounds are known to possess broad-spectrum antimicrobial properties. Their activity is generally attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.

Table 2: In Vitro Antimicrobial Activity of Representative Nitroaromatic Compounds

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Hypothetical Ester 3 | Ester | Staphylococcus aureus | - | - |

| Hypothetical Ester 4 | Ester | Escherichia coli | - | - |

| Hypothetical Ester 5 | Ester | Candida albicans | - | - |

| Hypothetical Amide 3 | Amide | Pseudomonas aeruginosa | - | - |

Note: This table is intended as a template. Specific MIC values for this compound derivatives need to be determined experimentally.

Experimental Protocols for Biological Assays

Standardized in vitro assays are crucial for determining the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are believed to be mediated through various cellular mechanisms and signaling pathways.

Anticancer Mechanism of Action

While the precise signaling pathways affected by these specific derivatives are yet to be fully elucidated, related nitrobenzoic acid and benzoic acid derivatives have been shown to induce cancer cell death through several mechanisms:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.

-

Cell Cycle Arrest: These compounds may also cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.

-

Inhibition of Key Enzymes: Some benzoic acid derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs). HDAC inhibitors can alter gene expression, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Caption: Putative anticancer mechanisms of action.

Antimicrobial Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is primarily dependent on the reductive activation of the nitro group by microbial nitroreductases.

-

Reductive Activation: In the low-oxygen environment of many microbial cells, the nitro group of the compound is reduced by nitroreductase enzymes.

-

Formation of Cytotoxic Radicals: This reduction process generates highly reactive nitrogen species, including the nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals.

-

Cellular Damage: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to a loss of function and ultimately, microbial cell death.

Caption: Workflow of antimicrobial action.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a source of new therapeutic agents. Their straightforward synthesis and potential for diverse biological activities make them attractive candidates for further investigation in drug discovery programs. While preliminary evidence suggests potential anticancer and antimicrobial efficacy, a significant need exists for comprehensive studies to generate robust quantitative data for a wider range of amide and ester derivatives. Future research should focus on:

-

Synthesis and Screening of Focused Libraries: The systematic synthesis and screening of diverse amide and ester derivatives will be crucial to establish clear structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives will provide a deeper understanding of their mechanism of action and guide further optimization.

-

In Vivo Efficacy and Toxicological Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical scaffold is expected to yield novel compounds with significant therapeutic potential for the treatment of cancer and infectious diseases.

An In-Depth Technical Guide on the Role of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid and Its Isomers in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methoxy-2-nitrobenzoic acid and its structural isomers are nitroaromatic compounds that serve as crucial building blocks in the synthesis of various pharmacologically active molecules. While direct research into the specific mechanism of action of this compound as a standalone therapeutic agent is limited, its isomers, particularly 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid) and 5-hydroxy-4-methoxy-2-nitrobenzoic acid, are well-documented as key intermediates in the development of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the synthetic utility and the mechanisms of action of the drugs derived from these important precursors.

The Role of Isomers in Drug Synthesis

The primary significance of benzoic acid derivatives with hydroxy, methoxy, and nitro substitutions lies in their utility as starting materials for complex pharmaceutical compounds. The specific positioning of these functional groups on the benzene (B151609) ring is critical for the biological activity of the final drug products.

4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (5-Nitrovanillic Acid): Precursor to COMT Inhibitors

A key application of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[1][2] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters, such as dopamine (B1211576). By inhibiting COMT, the bioavailability of levodopa (B1675098), a primary treatment for Parkinson's disease, is increased. Opicapone is a third-generation, peripherally-acting, selective, and reversible COMT inhibitor synthesized from this intermediate.[1][2]

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: Precursor to PDE10A Inhibitors

The isomer 5-Hydroxy-4-methoxy-2-nitrobenzoic acid serves as a vital intermediate in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A).[3][4] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in signal transduction. Modulation of PDE10A activity has shown potential in the treatment of various neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[3][4]

Mechanism of Action of Derived Pharmaceuticals

COMT Inhibition in Parkinson's Disease

In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa is administered as a dopamine precursor. COMT metabolizes levodopa, reducing the amount that can reach the brain. Opicapone, derived from 4-hydroxy-3-methoxy-5-nitrobenzoic acid, inhibits COMT, thereby increasing the plasma half-life of levodopa and enhancing its therapeutic effects.

References

- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]

- 2. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 3. Cas 31839-20-0,5-Hydroxy-4-methoxy-2-nitrobenzoic acid | lookchem [lookchem.com]

- 4. Cas 31839-20-0,5-Hydroxy-4-methoxy-2-nitrobenzoic acid | lookchem [lookchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural isomer, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid), and other related benzoic acid derivatives to provide a robust predictive analysis. This approach is a standard practice in chemical analysis for the characterization of novel or less-studied compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~9-11 | Broad Singlet | 1H | Ar-OH |

| ~7.5-7.8 | Singlet | 1H | Ar-H |

| ~7.2-7.5 | Singlet | 1H | Ar-H |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

Predicted for a DMSO-d₆ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~150-155 | Ar-C-OH |

| ~145-150 | Ar-C-OCH₃ |

| ~138-142 | Ar-C-NO₂ |

| ~125-130 | Ar-CH |

| ~115-120 | Ar-C-COOH |

| ~110-115 | Ar-CH |

| ~55-60 | -OCH₃ |

Predicted for a DMSO-d₆ solvent.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3300-3500 | Broad | O-H stretch (Phenol) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1520-1560 | Strong | Asymmetric N-O stretch (Nitro group)[1] |

| ~1340-1380 | Strong | Symmetric N-O stretch (Nitro group)[1] |

| ~1450-1600 | Medium-Strong | Aromatic C=C stretches[1] |

| ~1200-1300 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1000-1100 | Medium | Symmetric C-O-C stretch (Aryl ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 213.0273 | [M]⁺ (Molecular Ion for C₈H₇NO₆) |

| 196 | [M-OH]⁺ |

| 168 | [M-COOH]⁺ |

| 152 | [M-COOH-O]⁺ |

| 122 | [M-COOH-NO₂]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

The purity of the sample should be greater than 95% for accurate results.

-

-

Instrumentation and Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00) or the residual solvent peak.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS or the solvent's carbon signals.

-

Data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment prior to running the sample to subtract atmospheric CO₂ and H₂O absorptions.

-

The resulting spectrum should show the transmittance or absorbance of the sample as a function of wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI) or Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

For complex mixtures, a purification step such as liquid chromatography may be necessary prior to mass analysis.

-

-

Instrumentation and Data Acquisition (LC-MS with ESI):

-

Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer.

-

Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[2]

-

Set the ESI source to either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.[2]

-

Typical ESI conditions include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 8-12 L/min.[2]

-

Acquire mass spectra over a suitable m/z range (e.g., 50-500).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

An In-depth Technical Guide to 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid, including its molecular formula, weight, and relevant physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this document focuses on the specified compound, it also addresses the common confusion with its isomers by providing comparative information and detailed experimental protocols for a closely related structure.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₇NO₆ |

| Molecular Weight | 213.14 g/mol |

| CAS Number | 140647-01-4 |

Understanding Isomeric Variations

It is critical to distinguish this compound from its structural isomers, which have the same molecular formula and weight but different chemical structures and properties. The substitution pattern on the benzene (B151609) ring significantly impacts the molecule's reactivity and biological activity. The diagram below illustrates the structural differences between the target compound and its common isomers.

Experimental Protocols

Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid from 4,5-dimethoxy-2-nitrobenzoic acid [1]

This process involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.

Materials:

-

4,5-dimethoxy-2-nitrobenzoic acid

-

4 mol/L Sodium Hydroxide (B78521) (NaOH) aqueous solution

-

Ethyl acetate (B1210297)

-

Hydrochloric Acid (HCl)

Procedure:

-

In a glass container equipped with a stirrer, thermometer, and reflux condenser, add 20.0 g (88.0 mmol) of 4,5-dimethoxy-2-nitrobenzoic acid and 99 ml (396 mmol) of a 4 mol/L aqueous sodium hydroxide solution.

-

Heat the mixture to a temperature of 95 to 105 °C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and add 60 ml of ethyl acetate as an extraction solvent.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

The resulting 5-Hydroxy-4-methoxy-2-nitrobenzoic acid can be further purified by standard methods such as recrystallization or column chromatography.

The workflow for this synthesis is illustrated in the diagram below.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for This compound .

However, its isomer, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid , is documented as a key intermediate in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A).[2] PDE10A inhibitors are under investigation for the treatment of various neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, by modulating cyclic nucleotide signaling in the brain.[2] This suggests that compounds derived from this structural class may have significant therapeutic potential.

Conclusion

This compound is a distinct chemical entity with the molecular formula C₈H₇NO₆ and a molecular weight of 213.14 g/mol . While it is cited as a drug intermediate, detailed public-domain information on its synthesis and biological function is scarce.[3] Researchers interested in this molecule may need to develop novel synthetic routes, potentially by adapting methods used for its isomers, such as the one provided in this guide. The known utility of a closely related isomer as a precursor to potent PDE10A inhibitors highlights the potential value of this compound class in medicinal chemistry and drug discovery.

References

potential synthetic pathways for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

An In-depth Technical Guide on Potential Synthetic Pathways for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for this compound, a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The document details several synthetic routes, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and visualizing the synthetic pathways using Graphviz diagrams.

Synthetic Pathways

Several potential synthetic routes for this compound have been identified, primarily starting from commercially available precursors such as vanillic acid and its derivatives. These pathways involve key chemical transformations including electrophilic nitration, protection/deprotection of functional groups, and oxidation.

Pathway 1: Nitration of Vanillic Acid with Hydroxyl Group Protection

A common and effective strategy for the synthesis of this compound involves the protection of the phenolic hydroxyl group of vanillic acid prior to the nitration step. This prevents unwanted side reactions and directs the nitration to the desired position on the aromatic ring. A typical protecting group is benzyl (B1604629), which can be subsequently removed under mild conditions.

Caption: Synthetic pathway starting from vanillic acid with hydroxyl protection.

Pathway 2: Oxidation of a Nitrated Aldehyde Intermediate

An alternative route involves the nitration of a protected vanillin (B372448) derivative, followed by oxidation of the aldehyde group to a carboxylic acid. This pathway takes advantage of the reactivity of the aldehyde functional group for conversion to the desired acid.

Caption: Synthesis via oxidation of a nitrated benzaldehyde (B42025) intermediate.

Pathway 3: Demethylation of a Dimethoxy Precursor

This pathway starts with a dimethoxy-substituted benzoic acid, which is first nitrated and then selectively demethylated to yield the target compound. This approach is advantageous if the dimethoxy starting material is readily available.

Caption: Synthesis involving demethylation of a dinitro precursor.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the identified synthetic pathways.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Protection | Vanillic acid | 4-Benzyloxy-3-methoxybenzoic acid | Benzyl bromide, NaOH | 83 | [3] |

| Oxidation | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (B1268340) | 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid | Potassium permanganate (B83412) | 88 | [3] |

| Nitration | 3,4-Dimethoxybenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid | Nitric acid | 77 | [4] |

| Nitration | 3,4-Dimethoxy-6-nitrobenzaldehyde | 4,5-Dimethoxy-2-nitrobenzoic acid | Sodium chlorite, Hydrogen peroxide | 93 | [4] |

| Demethylation | 4,5-Dimethoxy-2-nitrobenzoic acid | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Base, then concentrated HCl | 96 | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzoic acid from Vanillic acid[3]

-

In a mixed solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and a NaOH solution (2.0 M, 350 mL), add benzyl bromide (140.0 g, 823.5 mmol).

-

Stir the mixture at 65 °C for 8 hours.

-

Concentrate the reaction mixture and co-evaporate with water (2 x 400 mL) to a volume of about 400 mL.

-

Acidify the solution to pH 3.0 with 6M HCl.

-

Filter the resulting solid.

-

Crystallize the solid with ethanol and dry under vacuum at 45 °C to give the title compound (63.6 g, 83% yield).

Protocol 2: Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde[3]

-

Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (20 g, 69.62 mmol) in acetone (B3395972) (200 mL).

-

Slowly add a preheated 10% potassium permanganate solution at 30 °C.

-

Stir the reaction mixture at 50 °C for 2 hours and then cool to room temperature.

-

Filter the mixture through a diatomaceous earth pad and wash the filter cake with acetone and a small amount of hot water.

-

Concentrate the filtrate under reduced pressure and cool to 0 °C.

-

Acidify the concentrate to pH 4 with hydrochloric acid, stir for 30 min, and filter to give a solid product of 2-nitro-4-benzyloxy-5-methoxybenzoic acid (18.5 g, 88% yield).

Protocol 3: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-Dimethoxybenzoic acid[4]

-

To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and nitric acid (50 mL, 20%) in an ice-bath.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, pour the mixture onto ice-water.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by a silica (B1680970) gel column to afford 2-nitro-4,5-dimethoxybenzoic acid as a light yellow solid (9.6 g, 77% yield).

Protocol 4: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid from 4,5-Dimethoxy-2-nitrobenzoic acid[5]

-

React 4,5-dimethoxy-2-nitrobenzoic acid with a base (e.g., in a 20% aqueous potassium hydroxide (B78521) solution).

-

After the reaction is complete, add an extraction solvent (e.g., ethyl acetate) and an acid (e.g., concentrated hydrochloric acid) to a pH of 0.35.

-

Separate the organic layer (extract).

-

Concentrate the obtained extract under reduced pressure to obtain the 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a yellow solid (96% isolation yield).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

The Dawn of Aromatic Chemistry: A Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzoic acids, a class of organic compounds characterized by a benzene (B151609) ring functionalized with both a nitro group (-NO₂) and a carboxylic acid group (-COOH), have played a pivotal role in the advancement of organic chemistry and pharmacology. Their discovery in the 19th century was a direct consequence of the burgeoning field of aromatic chemistry, and their unique physicochemical properties have since led to their use as crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] This in-depth technical guide explores the historical journey of these versatile molecules, from their initial synthesis to the elucidation of their biological activities, providing researchers with a comprehensive understanding of their foundational chemistry and applications.

The electron-withdrawing nature of the nitro group, combined with the directing effects of both the nitro and carboxyl substituents, governs the reactivity and isomeric substitution patterns of the benzene ring. This interplay of electronic effects results in a fascinating array of isomers for each substituted nitrobenzoic acid, each with its own distinct properties and historical significance. This guide will delve into the discovery and synthesis of key isomers, provide detailed experimental protocols from foundational literature, present quantitative data for comparative analysis, and explore the early understanding of their biological activities.

I. The Genesis of Nitrobenzoic Acids: Early Synthesis and Discovery

The story of substituted nitrobenzoic acids begins in the mid-19th century, a period of fervent exploration in organic synthesis. The development of methods for the nitration of aromatic compounds was a critical breakthrough that paved the way for the creation of a vast library of new molecules.

The primary route to the early synthesis of nitrobenzoic acids was the direct nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[3][4][5] The strongly deactivating and meta-directing nature of the carboxylic acid group predominantly yields the 3-nitro isomer, with smaller amounts of the ortho and para isomers being formed.[6][7]

Another significant historical approach involved the oxidation of nitrotoluenes.[6] This method was particularly important for the preparation of isomers that were difficult to obtain in high purity through direct nitration of benzoic acid. For instance, 4-nitrobenzoic acid was conveniently prepared by the oxidation of 4-nitrotoluene.[6]

The dinitrated derivatives, such as 3,5-dinitrobenzoic acid, were typically synthesized by the nitration of benzoic acid under more vigorous conditions, often using fuming nitric acid.[7]

The timeline below highlights some of the key milestones in the discovery and synthesis of various substituted nitrobenzoic acids:

-

1834: Eilhard Mitscherlich is credited with the first synthesis of nitrobenzene. While not a nitrobenzoic acid, this discovery was a crucial precursor, demonstrating the feasibility of nitrating aromatic rings.

-

Mid-19th Century: The nitration of benzoic acid is explored by various chemists, leading to the isolation and characterization of the primary isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.[8][9]

-

Late 19th Century: More complex substituted nitrobenzoic acids, including those with additional halogen or alkyl groups, begin to be synthesized as the understanding of electrophilic aromatic substitution deepens. Publications in journals like Berichte der deutschen chemischen Gesellschaft detail many of these early syntheses.[10][11][12][13]

-

Early 20th Century: The Ullmann condensation emerges as a valuable method for the synthesis of more complex substituted nitrobenzoic acids, particularly for creating aryl-ether and aryl-thioether linkages.[14]

II. Physicochemical Properties of Key Nitrobenzoic Acid Isomers

The position of the nitro group relative to the carboxylic acid has a profound impact on the physical and chemical properties of the isomers. The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid. This effect is most pronounced in the ortho isomer due to the proximity of the two groups. The table below summarizes key quantitative data for the primary nitrobenzoic acid isomers and some of their substituted derivatives, allowing for easy comparison.

| Compound | Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 mL) | pKa |

| Nitrobenzoic Acid | 2- (ortho) | 148[15] | - | 0.75 (25 °C)[15] | 2.17[16] |

| 3- (meta) | 142[15] | - | 0.24 (15 °C)[6] | 3.47[6] | |

| 4- (para) | 240[15] | sublimes | 0.02 (15 °C)[15] | 3.44[17] | |

| Dinitrobenzoic Acid | 3,5- | 205-207 | - | Slightly soluble | - |

| Chloronitrobenzoic Acid | 2-Chloro-5-nitro | 164-165[18] | - | Slightly soluble | - |

| 4-Chloro-3-nitro | 178-180[19] | - | Soluble in hot water[20] | - | |

| Methylnitrobenzoic Acid | 3-Methyl-4-nitro | - | - | - | - |

III. Foundational Experimental Protocols

To provide a practical historical context, this section details the methodologies for the synthesis of key substituted nitrobenzoic acids as would have been performed in the late 19th and early 20th centuries. These protocols are adapted from established historical sources and are presented for informational and educational purposes.

A. Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid[21]

This procedure, a classic example of electrophilic aromatic substitution, is designed to favor the formation of the meta-isomer.

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, cool 10 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 10 mL of concentrated nitric acid, ensuring the temperature remains low.

-

Preparation of the Reaction Mixture: In a separate, larger beaker, dissolve 5.0 g of benzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 0°C.

-

Nitration: While vigorously stirring the benzoic acid solution and maintaining the temperature below 5°C, add the cold nitrating mixture dropwise.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Precipitation: Slowly and with constant stirring, pour the reaction mixture into a beaker containing a slurry of 200 g of crushed ice and 100 mL of water.

-

Isolation: Allow the ice to melt completely. Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration.

-

Washing: Wash the solid product on the filter with several portions of cold water to remove residual acid.

-

Drying: Allow the product to air dry on the filter paper. For final drying, a desiccator can be used.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot water or a suitable organic solvent (e.g., ethanol). If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

B. Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

This method provides a more direct route to the para-isomer, avoiding the difficult separation from the ortho and meta isomers produced during the nitration of benzoic acid.

Materials:

-

4-Nitrotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃) (optional, for decolorization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrotoluene, a solution of sodium hydroxide, and potassium permanganate.

-

Oxidation: Heat the mixture to reflux with stirring. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (a brown precipitate). The reflux is typically continued for several hours until the oxidation is complete.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidification: Carefully acidify the filtrate with dilute sulfuric acid. 4-Nitrobenzoic acid, being sparingly soluble in acidic solution, will precipitate out.

-

Isolation and Washing: Collect the precipitated 4-nitrobenzoic acid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from hot water or ethanol.

IV. Early Biological Investigations and Applications

The biological activities of substituted nitrobenzoic acids began to be explored in the 20th century, leading to their use in various applications, particularly in the development of pharmaceuticals.

A. Antimicrobial Activity

Nitroaromatic compounds, in general, were found to possess antimicrobial properties.[1][18] The nitro group is a key pharmacophore, and its reduction within microbial cells can lead to the formation of toxic reactive nitrogen species.[15] The antimicrobial activity is influenced by the substitution pattern on the aromatic ring, which affects the compound's lipophilicity, electronic properties, and ability to penetrate microbial cell membranes.[21][22]

Early studies often involved screening these compounds against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs). While comprehensive historical data is scattered, it is known that certain nitrobenzoic acid derivatives showed promising activity. For example, some studies have shown that derivatives of 2-chloro-5-nitrobenzoic acid exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

From early investigations, some general structure-activity relationships for the antimicrobial activity of substituted nitrobenzoic acids could be inferred:

-

Presence of the Nitro Group: The nitro group is often essential for activity.[21]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by other substituents, plays a role in its ability to cross bacterial cell membranes.[21]

-

Position of Substituents: The relative positions of the nitro, carboxyl, and other groups can significantly impact the biological activity.[22]

B. Anti-inflammatory Activity

More recent research has uncovered the anti-inflammatory potential of certain substituted nitrobenzoic acids. A key mechanism of action is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20][23] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[24][25] Small molecules, including some nitroaromatic compounds, can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB.[20][21]

Some studies have also investigated the ability of nitrobenzoic acid derivatives to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, another class of inflammatory mediators.[14][26][27]

| Compound/Derivative | Target/Assay | IC50 Value |

| N-acylhydrazone derivative of pyrrolo[3,4-d]pyridazinone (5d) | HRBC membrane stabilization | 1.96 ± 0.09 mM[14] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 | 0.74 µM[26][27] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | COX-2 | 0.69 µM[26][27] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 | 0.18 µM[26][27] |

V. Conclusion

The discovery and development of substituted nitrobenzoic acids are intrinsically linked to the history of modern organic chemistry. From their initial synthesis through nitration and oxidation reactions in the 19th century to the elucidation of their diverse biological activities in the 20th and 21st centuries, these compounds have remained a subject of significant scientific interest. Their journey from simple aromatic derivatives to key intermediates in the synthesis of life-saving drugs underscores the enduring importance of fundamental chemical research. For today's researchers, a thorough understanding of the historical context, synthetic methodologies, and structure-property relationships of substituted nitrobenzoic acids provides a solid foundation for the rational design and development of new and improved therapeutic agents and functional materials. The rich history of these compounds continues to inspire new avenues of research, promising further discoveries and applications in the years to come.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. testbook.com [testbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 11. Berichte - Deutsche Chemische Gesellschaft - Google Books [books.google.com.sg]

- 12. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 13. books.google.cn [books.google.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medium.com [medium.com]

- 22. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Nitration of Hydroxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of hydroxybenzoic acids is a crucial electrophilic aromatic substitution reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and dyes. The regioselectivity of this reaction is highly dependent on the position of the hydroxyl and carboxylic acid groups on the benzene (B151609) ring, as well as the specific reaction conditions employed. This document provides detailed experimental protocols and quantitative data for the nitration of 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid.

Data Presentation

The following table summarizes the quantitative data on the product distribution and yields for the nitration of hydroxybenzoic acid isomers under various reaction conditions.

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Isomer Distribution (%) | Total Yield (%) | Reference |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Nitric Acid | 3-Nitro-2-hydroxybenzoic Acid & 5-Nitro-2-hydroxybenzoic Acid | 56% (3-nitro), 44% (5-nitro) | Not Specified | |

| 4-Hydroxybenzoic Acid | 25-35% Nitric Acid, 20-40°C | 4-Hydroxy-3-nitrobenzoic Acid | High Regioselectivity | High | |

| Methyl 4-hydroxybenzoate | 30-62% Nitric Acid, 0-60°C | Methyl 4-hydroxy-3-nitrobenzoate | High Regioselectivity | Excellent | |

| 3-Hydroxybenzoic Acid | Fuming Nitric Acid in Nitrobenzene, 35-40°C | 3-Hydroxy-4-nitrobenzoic Acid | Not Specified | 15 | |

| 3-Chlorobenzoic Acid (precursor to 3-Hydroxybenzoic Acid derivatives) | Fuming Nitric Acid and Sulfuric Acid, followed by hydrolysis | 2-Nitro-3-hydroxybenzoic Acid, 6-Nitro-3-hydroxybenzoic Acid | 14.2% (2-nitro), 8.0% (6-nitro) from an intermediate mixture | Not Specified |

Experimental Protocols

Safety Precautions: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures. All procedures should be carried out in a well-

Application Notes and Protocols: 4-Hydroxy-5-methoxy-2-nitrobenzoic acid as a Versatile Building Block for Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-5-methoxy-2-nitrobenzoic acid is a valuable synthetic intermediate in the field of medicinal chemistry.[1] Its substituted phenyl ring serves as a scaffold for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. This document provides detailed application notes and protocols for utilizing this building block in the synthesis of pharmaceuticals, with a particular focus on the development of Phosphodiesterase 10A (PDE10A) inhibitors, a promising class of drugs for the treatment of neurological and psychiatric disorders.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₆ | [2] |

| Molecular Weight | 213.14 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 181 °C (decomposes) | [2] |

| CAS Number | 31839-20-0 | [2] |

Application: Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in the striatum.[4][5] Inhibition of PDE10A has emerged as a potential therapeutic strategy for conditions such as schizophrenia, Huntington's disease, and Parkinson's disease.[5] The structure of this compound provides a key fragment for the synthesis of potent PDE10A inhibitors, such as analogs of papaverine (B1678415), a known PDE10A inhibitor.[6]

Signaling Pathway of PDE10A Inhibition

Inhibition of PDE10A leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] This modulation of second messenger systems can influence downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, ultimately affecting gene expression and neuronal function.[6][7]

References

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of a Key Gefitinib Intermediate Using 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer.[1][2][3][4] The synthesis of Gefitinib involves the construction of a 4-anilinoquinazoline (B1210976) core. A key intermediate in several synthetic routes is derived from 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This document provides detailed application notes and experimental protocols for the synthesis of a pivotal Gefitinib intermediate starting from this precursor. Additionally, it outlines the mechanism of action of Gefitinib and presents relevant signaling pathways.

Introduction

The strategic synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Gefitinib's efficacy is intrinsically linked to its molecular structure, which allows it to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2][4] This inhibition blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are critical for cancer cell proliferation and survival.[1] 5-Hydroxy-4-methoxy-2-nitrobenzoic acid serves as a valuable starting material for constructing the substituted quinazoline (B50416) ring of Gefitinib.[5][6][7] This document details a synthetic route from this nitrobenzoic acid derivative to a key amino ester intermediate, which is a direct precursor for the formation of the quinazoline core.

Data Presentation

Table 1: Summary of a Representative Synthetic Route and Yields

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Esterification | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methanolic HCl | Not specified, but a common high-yielding reaction. |

| 2 | Reduction | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | 10% Palladium on carbon, Hydrogen gas | 93[8][9] |

| 3 | Cyclization | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | Formamidine (B1211174) acetate (B1210297) | 92[8] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

-

Reaction Setup: To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (50 g) in methanolic hydrochloride (500 ml), initiate reflux.[10]

-

Reaction Monitoring: Monitor the reaction for 15 hours.[10]

-

Work-up: After completion, distill the solvent under reduced pressure to obtain a residue.[10]

-

Extraction: Dilute the residue with water and extract with ethyl acetate. Separate the organic layer, wash with water, and distill to yield the title compound.[10]

Protocol 2: Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate

-

Reaction Setup: In a suitable pressure vessel, combine methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm), ethyl acetate (300 ml), and 10% palladium on carbon (5 gm).[8][9]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 5-6 kg and stir for 4 hours.[8][9]

-

Filtration: Filter the reaction mixture to remove the palladium catalyst.[8][9]

-

Isolation: Distill the filtrate to remove the solvent. Stir the resulting residue in n-hexane (100 ml) at 0-5°C.[8][9]

-

Purification: Filter the solid, wash with n-hexane (25 ml), to obtain the final product.[8][9]

Protocol 3: Synthesis of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

-

Reaction Setup: Reflux a mixture of methyl 2-amino-5-hydroxy-4-methoxybenzoate (50 gm), methanol (B129727) (400 ml), and formamidine acetate (30 gm) for 10 hours.[8]

-

Crystallization: Gradually cool the reaction mixture to 5-10°C and stir for 1 hour to facilitate precipitation.[8]

-

Isolation and Purification: Filter the solid, wash with methanol (150 ml), and dry at 50-55°C to yield the desired quinazolinone intermediate.[8]

Mandatory Visualizations

Gefitinib Synthesis Workflow

Caption: Synthetic pathway from 5-hydroxy-4-methoxy-2-nitrobenzoic acid to a key Gefitinib intermediate.

Gefitinib Signaling Pathway Inhibition

Caption: Mechanism of action of Gefitinib in blocking EGFR signaling pathways.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 9. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 10. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

Applications of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various biologically active molecules. Its strategic placement of hydroxyl, methoxy, nitro, and carboxylic acid groups makes it a versatile intermediate in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its role as a key precursor in the synthesis of targeted therapies, particularly in oncology and neurology, is well-established. This document provides an overview of its primary applications, relevant quantitative data for the molecules derived from it, and detailed experimental protocols.

Key Applications in Drug Synthesis

The principal application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound, often in its methyl ester form (methyl 5-hydroxy-4-methoxy-2-nitrobenzoate), is a crucial precursor in the synthesis of Gefitinib (B1684475).[1] Gefitinib is a selective EGFR inhibitor used in the treatment of non-small-cell lung cancer.[1] The structural framework of the benzoic acid derivative provides the necessary functionalities for the elaboration of the quinazoline (B50416) core of Gefitinib.

Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors

This benzoic acid derivative is also utilized as a key intermediate in the development of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10A (PDE10A).[2][3] PDE10A inhibitors are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease by modulating the PDE10A enzyme activity.[2][3]

Potential Biological Activities (Inferred from Analogs)

While direct biological activity data for this compound is limited, structurally similar compounds have demonstrated a range of biological effects.

-

Antioxidant Activity : A structurally related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, has been noted for its ability to scavenge hydroxyl radicals and other reactive oxygen species.[4][5] This suggests that this compound may also possess antioxidant properties due to the phenolic hydroxyl group.

-

Antimicrobial and Antifungal Activity : Derivatives of 4-hydroxybenzoic acid are widely recognized for their antimicrobial properties.[4] The combination of the hydroxyl and nitro groups on the benzoic acid scaffold may confer antimicrobial activity.

Quantitative Data of Derived Active Compounds

The following table summarizes the biological activity of Gefitinib, a key drug synthesized from a derivative of this compound. It is important to note that these data represent the activity of the final drug product, not the intermediate itself.

| Compound | Target | Cell Line | IC50 | Reference |

| Gefitinib | EGFR | Various human cancer cell lines | Varies by cell line | [1] |

Experimental Protocols

Protocol for the Synthesis of Gefitinib Intermediate from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This protocol outlines the initial steps in a published synthesis of Gefitinib, starting from the methyl ester of this compound.

Step 1: Reduction of the Nitro Group [6]

-

Materials : Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, Ethyl acetate (B1210297), 10% Palladium on carbon (Pd/C), Hydrogen gas, n-hexane.

-

Procedure :

-

In a hydrogenation vessel, dissolve 50 g of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in 300 ml of ethyl acetate.

-

Add 5 g of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to 5-6 kg and maintain for 4 hours with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Distill the filtrate under reduced pressure to remove the ethyl acetate.

-